(2E)-2-cyano-N-cyclohexyl-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-2-cyano-N-cyclohexyl-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of cyanoenamides This compound is characterized by the presence of a cyano group (–CN) and an enamide group (–C=C–CONH–) in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-cyclohexyl-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and a nitrile compound in the presence of a base.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexylamine reacts with the intermediate product.
Phenyl Ring Substitution: The final step involves the substitution of the phenyl ring with hydroxy and methoxy groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-cyclohexyl-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic aromatic substitution can be facilitated by using strong nucleophiles such as sodium methoxide (NaOCH3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2E)-2-cyano-N-cyclohexyl-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-cyclohexyl-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. Additionally, its ability to form hydrogen bonds and hydrophobic interactions with receptors can influence cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Hydroxycinnamic Acid: Shares the phenyl ring with hydroxy and methoxy substitutions.
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but lacks the cyano and cyclohexyl groups.
2-Propenoic Acid, 3-(4-hydroxy-3-methoxyphenyl)-, Methyl Ester: Similar phenyl ring substitution but different functional groups.
Uniqueness
(2E)-2-cyano-N-cyclohexyl-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide is unique due to the presence of both the cyano and cyclohexyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
(E)-2-cyano-N-cyclohexyl-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-22-16-8-7-12(10-15(16)20)9-13(11-18)17(21)19-14-5-3-2-4-6-14/h7-10,14,20H,2-6H2,1H3,(H,19,21)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAVDLWWKZVIQX-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2CCCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2CCCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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